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Compound of Interest

Compound Name: 4-Amino-2-(hydroxymethyl)phenol

CAS No.: 104333-09-7

Cat. No.: B011150 Get Quote

Executive Summary & Compound Identity
4-Amino-2-(hydroxymethyl)phenol (also known as Edinol or 2-hydroxymethyl-4-

aminophenol) is a tri-functionalized benzene derivative characterized by an electron-rich

aromatic core.[1] Its stability and reactivity are governed by the interplay between the phenolic

hydroxyl, the hydroxymethyl arm, and the para-amino group.[1]

CAS Number: 104333-09-7[1][2]

Molecular Formula:ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline

ng-star-inserted">

[2]

Molecular Weight: 139.15 g/mol [2]

IUPAC Name: 4-amino-2-(hydroxymethyl)phenol[1][2]

Structural Class: Aminophenol / Benzyl alcohol derivative[1]

Structural Significance in Spectroscopy
The molecule exhibits an 1,2,4-substitution pattern.[1] This specific arrangement creates

distinct shielding zones in NMR and unique fragmentation pathways in Mass Spectrometry
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(MS).[1] The presence of both phenolic and aliphatic hydroxyl groups allows for specific

differentiation via Infrared (IR) spectroscopy.[3]

Material Characterization Strategy
Before spectroscopic analysis, purity must be validated.[1] Oxidative instability of the amino-

phenol core requires careful sample preparation.[1]

Purity Assessment Protocol
Dissolution: Dissolve 5 mg in degassed Methanol-

or DMSO-

(to prevent auto-oxidation).

TLC Visualization: Silica gel 60 F254; Eluent: Ethyl Acetate/Hexane (3:1).

Observation: The compound is UV active. Oxidation products (quinones) appear as

colored spots near the solvent front.

Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and analyze fragmentation stability.

Experimental Parameters (ESI-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (ngcontent-ng-

c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).

Solvent: Methanol + 0.1% Formic Acid.

Data Interpretation
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Ion Type m/z (Observed) Assignment Mechanistic Origin

Molecular Ion 140.16

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Protonation of the

amine (

).

Base Peak 122.15

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Loss of water from the

hydroxymethyl group

(formation of quinone

methide-like cation).

Fragment 108.1

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Benzylic cleavage

losing the

hydroxymethyl group.

Fragmentation Pathway (DOT Visualization)
The following diagram illustrates the primary fragmentation logic, crucial for confirming the

hydroxymethyl attachment.

Fig 1. ESI-MS Fragmentation Pathway of 4-Amino-2-(hydroxymethyl)phenol

Molecular Ion
[M+H]+ = 140

Fragment A
[M+H - H2O]+ = 122

- H2O (18 Da)
(Benzylic OH Loss)

Fragment B
[M - CH2OH]+ = 108

- CH2OH (31 Da)
(Side Chain Cleavage)

Click to download full resolution via product page
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Caption: Fig 1. Primary fragmentation pathways showing characteristic loss of water and

hydroxymethyl group.

Infrared Spectroscopy (FT-IR)
Objective: Differentiate between the phenolic OH, aliphatic OH, and Amino groups.[1]

Experimental Protocol
Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet.[1]

Scan Range: 4000 – 600 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632=""

class="inline ng-star-inserted">

.

Diagnostic Bands
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Frequency
(ngcontent-ng-
c2307461527=""
_nghost-ng-
c2764567632=""
class="inline ng-
star-inserted">

)

Intensity Functional Group Assignment Notes

3350 – 3450 Medium, Sharp Stretch

Primary amine doublet

(asymmetric/symmetri

c).

3200 – 3350 Broad, Strong

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Stretch

Overlapping Phenolic

and Aliphatic OH (H-

bonded).

2850 – 2950 Weak

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Stretch

Aliphatic methylene (

) stretch.

1590 – 1610 Strong

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Aromatic

Benzene ring

breathing mode.
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1510 Strong Bend
Scissoring vibration of

primary amine.

1230 Strong Stretch Phenolic C-O bond.

1010 – 1050 Medium

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-star-

inserted">

Stretch

Primary alcohol (

) stretch.

Nuclear Magnetic Resonance (NMR)
Objective: Elucidate the 1,2,4-substitution pattern and confirm the integrity of the

hydroxymethyl group.

Solvent Selection
DMSO-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-

inserted">

is the required solvent.

Reason: It prevents rapid proton exchange, allowing observation of the labile -OH and -NH2

protons which are often invisible in Methanol-ngcontent-ng-c2307461527="" _nghost-ng-

c2764567632="" class="inline ng-star-inserted">

or

.

NMR Data (400 MHz, DMSO- )
The aromatic region displays an ABX system (or modified AMX) due to the asymmetry.[1]
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Shift
(ngcontent-ng-
c2307461527="
" _nghost-ng-
c2764567632="
" class="inline
ng-star-
inserted">

ppm)

Multiplicity Integration Assignment

Coupling
Constants (

)

8.50 Broad Singlet 1H Phenolic
Exchangeable (

wash removes).

6.55 Doublet (d) 1H
H-6 (Ortho to

OH)

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-

star-inserted">

Hz

6.45 Singlet (d) 1H
H-3 (Ortho to

)
Hz (Meta)

6.35 dd 1H
H-5 (Ortho to

)

Hz;

Hz

4.90 Triplet/Broad 1H Aliphatic
Coupled to

in dry DMSO.

4.42 Doublet/Singlet 2H Benzylic

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-

Shifts to singlet

upon

add.
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star-inserted">

4.20 Broad Singlet 2H

Amino

ngcontent-ng-

c2307461527=""

_nghost-ng-

c2764567632=""

class="inline ng-

star-inserted">

Exchangeable.

Structural Logic (Causality)[1]
H-3 (6.45 ppm): This proton appears as a narrow doublet or singlet.[1] It is located between

the hydroxymethyl group and the amine. The amine's shielding effect (ortho position) pushes

it upfield compared to benzene (7.26 ppm).[1]

H-6 (6.55 ppm): Located ortho to the phenolic oxygen. Phenolic oxygen is electron-donating,

shielding this position, but less so than the amine effect on H-3/H-5.[1]

H-5 (6.35 ppm): The most shielded aromatic proton. It is ortho to the amine and para to the

phenolic OH, receiving electron density from both strong donors.

NMR Data (100 MHz, DMSO- )
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Shift (

ppm)
Carbon Type Assignment

148.5
Quaternary (

)
C-1 (Attached to Phenolic OH)

140.2
Quaternary (

)

C-4 (Attached to

)

128.5
Quaternary (

)

C-2 (Attached to

)

115.8
Methine (

)
C-6

114.2
Methine (

)
C-3

113.5
Methine (

)
C-5

60.5
Methylene (

)

Benzylic Carbon (

)

Experimental Workflow Visualization
The following diagram outlines the logical flow for confirming the structure of 4-Amino-2-
(hydroxymethyl)phenol using the data above.
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NMR Criteria

Unknown Sample
(Suspected 4-Amino-2-(hydroxymethyl)phenol)

Step 1: ESI-MS
Check MW = 139

Step 2: FT-IR
Check Functional Groups

Mass Confirmed

Step 3: 1H NMR (DMSO-d6)
Check Substitution Pattern

OH/NH2 Present

Data Match?
1. Singlet/Doublet ~6.45 (H-3)

2. AB System ~6.35/6.55 (H-5/6)
3. CH2 Peak ~4.42

Identity Confirmed:
1,2,4-Substituted Phenol

Yes

Click to download full resolution via product page

Caption: Fig 2. Step-by-step spectroscopic validation workflow for structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2. guidechem.com [guidechem.com]

3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition –
OpenStax adaptation 1 [ncstate.pressbooks.pub]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Data of 4-Amino-2-
(hydroxymethyl)phenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011150#spectroscopic-data-of-4-amino-2-
hydroxymethyl-phenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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